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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction
This document provides a detailed protocol for the covalent labeling of amine-modified DNA

oligonucleotides with Alexa Fluor™ 594 (AF594) NHS ester. N-hydroxysuccinimidyl (NHS)

esters are widely used for labeling primary amines, forming a stable amide bond. This method

is a robust and common strategy for producing fluorescently labeled DNA probes for various

applications, including fluorescence microscopy, in situ hybridization (FISH), electrophoretic

mobility shift assays (EMSA), and fluorescence polarization (FP) assays. AF594 is a bright and

photostable red fluorescent dye, making it an excellent choice for sensitive detection.

Principle of the Reaction
The labeling reaction involves the nucleophilic attack of the primary amine on the amine-

modified DNA with the NHS ester of AF594. This reaction results in the formation of a stable

amide bond, covalently attaching the fluorophore to the DNA molecule. The reaction is most

efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus

more nucleophilic.
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Materials and Reagents
DNA and Dye

Amine-modified DNA: 5'- or 3'-amine-modified oligonucleotide, purified (e.g., HPLC or PAGE)

to ensure the quality of the starting material.

AF594 NHS Ester: Aliquoted and stored desiccated at -20°C, protected from light.

Buffers and Solvents
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5. It is crucial that

the buffer is free of any primary amines (e.g., Tris).

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the

AF594 NHS ester.

Nuclease-free water.

3 M Sodium Acetate or Sodium Chloride: For DNA precipitation.

100% Ethanol and 70% Ethanol: For DNA precipitation and washing.

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0): For resuspension and storage of the labeled

DNA.

Experimental Protocols
Preparation of Reagents

Amine-modified DNA: Dissolve the lyophilized amine-modified DNA in nuclease-free water to

a final concentration of 1 mM.

Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5): Dissolve 8.4 mg of sodium bicarbonate

in 1 mL of nuclease-free water. Adjust the pH to 8.5 using NaOH if necessary. Prepare this

buffer fresh or store frozen in aliquots.

AF594 NHS Ester Stock Solution: Immediately before use, dissolve the AF594 NHS ester in

anhydrous DMSO to a final concentration of 10-20 mM.
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Labeling Reaction
In a microcentrifuge tube, combine the following:

10 µL of 1 mM amine-modified DNA

15 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

Add 2-5 µL of the AF594 NHS ester stock solution to the DNA solution. The optimal molar

ratio of dye to DNA is typically between 5:1 and 20:1. This may require optimization

depending on the specific oligonucleotide.

Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature in the

dark.

Purification of the Labeled DNA
It is critical to remove the unreacted dye after the labeling reaction. Several methods can be

used for purification.

Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol to the

labeling reaction mixture.

Incubate at -20°C for at least 1 hour.

Centrifuge at >12,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant.

Wash the pellet with 500 µL of cold 70% ethanol.

Centrifuge at >12,000 x g for 10 minutes at 4°C.

Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the pellet in an appropriate volume of TE buffer (pH 8.0).

For applications requiring high purity, column-based methods such as size-exclusion

chromatography or reverse-phase HPLC are recommended.
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Characterization of Labeled DNA
Measure the absorbance of the purified labeled DNA at 260 nm (for DNA) and 594 nm (for

AF594).

Calculate the concentration of the DNA and the dye.

Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the DNA.

Calculation of Degree of Labeling (DOL):

Concentration of DNA (M) = A₂₆₀ / (ε₂₆₀_DNA)

Concentration of Dye (M) = A₅₉₄ / (ε₅₉₄_dye)

DOL = Concentration of Dye / Concentration of DNA

Note: A correction factor may be needed to account for the dye's absorbance at 260 nm.

Storage of Labeled DNA
Store the purified, labeled DNA in TE buffer (pH 8.0) at -20°C, protected from light. For long-

term storage, it is recommended to store in aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary
The efficiency of the labeling reaction and the properties of the final conjugate can be

influenced by several factors, including the concentration of reactants, reaction time, and the

purity of the starting materials.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Value/Range
Factors Influencing the
Value

Molar Ratio of Dye:DNA 5:1 to 20:1
Purity of DNA, reactivity of the

NHS ester, desired DOL.

Labeling Efficiency 50-90%

pH of the reaction, reaction

time, temperature, and

concentration of reactants.

Degree of Labeling (DOL) 0.5 - 1.5

Molar ratio of dye to DNA used

in the reaction. A DOL greater

than 1 may lead to quenching

for some applications.

Excitation Maximum (λex) ~590 nm
The specific chemical

environment.

Emission Maximum (λem) ~617 nm
The specific chemical

environment.

Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹ at 594 nm
The specific form of the AF594

dye.

Visualizations
Experimental Workflow
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Caption: Workflow for labeling amine-modified DNA with AF594 NHS ester.

Application in Protein-DNA Interaction Studies (EMSA)
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Caption: Using AF594-labeled DNA in an Electrophoretic Mobility Shift Assay (EMSA).

To cite this document: BenchChem. [Protocol for labeling amine-modified DNA with AF 594
NHS ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364994#protocol-for-labeling-amine-modified-dna-
with-af-594-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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